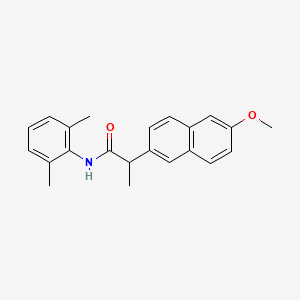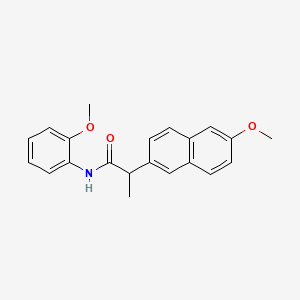
N-(2,6-dimethylphenyl)-2-(6-methoxy-2-naphthyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dimethylphenyl)-2-(6-methoxy-2-naphthyl)propanamide is a synthetic organic compound characterized by its unique chemical structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-(6-methoxy-2-naphthyl)propanamide typically involves the reaction of 2,6-dimethylaniline with 6-methoxy-2-naphthylpropanoyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,6-dimethylphenyl)-2-(6-methoxy-2-naphthyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(2,6-dimethylphenyl)-2-(6-methoxy-2-naphthyl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding. It can serve as a lead compound for drug discovery and development.
Medicine
In the medical field, this compound may be explored for its therapeutic potential. Its interactions with biological targets could lead to the development of new pharmaceuticals.
Industry
Industrially, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its applications may extend to areas such as coatings, adhesives, and electronic materials.
Mécanisme D'action
The mechanism of action of N-(2,6-dimethylphenyl)-2-(6-methoxy-2-naphthyl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,6-dimethylphenyl)-2-(6-methoxy-2-naphthyl)acetamide
- N-(2,6-dimethylphenyl)-2-(6-methoxy-2-naphthyl)butanamide
- N-(2,6-dimethylphenyl)-2-(6-methoxy-2-naphthyl)pentanamide
Uniqueness
N-(2,6-dimethylphenyl)-2-(6-methoxy-2-naphthyl)propanamide is unique due to its specific structural features, such as the presence of both a dimethylphenyl group and a methoxynaphthyl group. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Propriétés
Formule moléculaire |
C22H23NO2 |
|---|---|
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
N-(2,6-dimethylphenyl)-2-(6-methoxynaphthalen-2-yl)propanamide |
InChI |
InChI=1S/C22H23NO2/c1-14-6-5-7-15(2)21(14)23-22(24)16(3)17-8-9-19-13-20(25-4)11-10-18(19)12-17/h5-13,16H,1-4H3,(H,23,24) |
Clé InChI |
HODGTDNBLFECDJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC(=O)C(C)C2=CC3=C(C=C2)C=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-({4-[5-(benzylsulfanyl)-1H-tetraazol-1-yl]benzoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B13374469.png)
![3-{Methyl-4-[2-(4-quinolinyl)vinyl]anilino}propanenitrile](/img/structure/B13374474.png)


![4-(3,4-dimethoxybenzoyl)-5-(4-ethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13374484.png)
![6-hydroxy-7-[(2-methyl-1-piperidinyl)methyl]-2-(3,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one](/img/structure/B13374485.png)
![N'-{10-nitro-5H-benzo[a]phenoxazin-5-ylidene}benzohydrazide](/img/structure/B13374487.png)
![2-fluoro-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]benzamide](/img/structure/B13374493.png)
![2-chloro-N-[2-(hydroxymethyl)phenyl]-3-pyridinesulfonamide](/img/structure/B13374498.png)
![2-(5-Hydroxy-4-(2-hydroxyethyl)-3-methyl-1H-pyrazol-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol](/img/structure/B13374512.png)
![7-hydroxy-8-[2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-4-methyl-2H-chromen-2-one](/img/structure/B13374518.png)
![3-(3,4-Dimethoxybenzyl)-6-(3-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13374524.png)
![(2,4-Dichlorophenyl)[4-[4-(methylsulfonyl)phenyl]-5-(4-morpholinyl)-2-thienyl]methanone](/img/structure/B13374534.png)
![1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B13374539.png)
